molecular formula C17H15NO2S B2847726 N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207048-22-3

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2847726
CAS No.: 1207048-22-3
M. Wt: 297.37
InChI Key: GSWLMYDXVVIWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, typically using methylthiol and a suitable halogenated phenyl derivative.

  • Carboxamide Formation

    • Finally, the indene derivative is reacted with a carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling agents like EDC or DCC in the presence of a base like triethylamine.

  • Industrial Production Methods

    For industrial-scale production, the process must be optimized for yield and purity, often involving:

    • Catalysis: : Utilizing catalysts to improve reaction efficiency and selectivity.

    • Solvent Selection: : Choosing solvents that maximize solubility and reaction rates while being cost-effective and environmentally friendly.

    • Reaction Monitoring: : Employing in-line analytical techniques such as HPLC or GC to monitor the reaction progress and ensure consistent quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves a multi-step process:

    • Formation of the Indene Ring

      • Starting from a substituted phenyl acetic acid, cyclization is induced to form the indene ring structure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo oxidation reactions, particularly at the methylthio group, converting it into a sulfoxide or sulfone.

    • Reduction

      • The ketone group within the indene ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution

      • The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing further functionalization of the compound.

    Common Reagents and Conditions

    • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    • Reduction: : Mild reducing agents like sodium borohydride are preferred for selective reduction of the ketone group.

    • Substitution: : Electrophiles like halogens or nucleophiles like alkoxide ions are used under varying conditions of temperature and solvent to achieve desired substitutions.

    Major Products

    • Sulfoxide and Sulfone Derivatives: : Products of oxidation of the methylthio group.

    • Alcohol Derivative: : Product of reduction of the ketone group in the indene ring.

    Scientific Research Applications

    Chemistry

    • Synthesis of New Derivatives: : Researchers use N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide as a starting material to synthesize a range of derivatives with potentially useful properties.

    Biology

    • Enzyme Inhibition Studies: : The compound is explored for its ability to inhibit certain enzymes, which could lead to new therapeutic agents.

    Medicine

    • Drug Development: : Its unique structure makes it a candidate for developing new drugs, particularly those targeting specific protein interactions or signaling pathways.

    Industry

    • Material Science: : Potential use in the synthesis of new materials with specific properties, such as enhanced durability or reactivity.

    Comparison with Similar Compounds

    N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be compared to similar compounds like:

    • N-(2-(ethylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide: : Similar structure but different alkylthio group, which may influence its reactivity and biological activity.

    • N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-2-carboxamide: : Isomer with the carboxamide group in a different position, potentially leading to different chemical and biological properties.

    If I left anything unclear, feel free to let me know. I'm here to help!

    Properties

    IUPAC Name

    N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GSWLMYDXVVIWMG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15NO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    297.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.